![molecular formula C9H8BrNO2 B13465581 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one is a heterocyclic compound that features a unique structure combining elements of both pyridine and oxepine rings
Vorbereitungsmethoden
The synthesis of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxepine derivatives or reduction to modify the pyridine ring.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one can be compared with other similar compounds, such as:
2-bromo-1H,4H,5H,6H,8H,9H-oxepino[4,5-d]pyrimidin-4-one: This compound has a similar oxepine ring but differs in the attached pyrimidine ring.
4-bromo-3-butyl-5-(dibromomethylene)furan-2(5H)-one: Another brominated heterocyclic compound with different ring structures and substituents.
The uniqueness of this compound lies in its specific ring fusion and the presence of both bromine and oxygen atoms, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
4-bromo-7,8-dihydro-5H-oxepino[4,3-c]pyridin-9-one |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-11-3-6-7(8)5-13-2-1-9(6)12/h3-4H,1-2,5H2 |
InChI-Schlüssel |
ORXDBPUCKCDLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(C=NC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
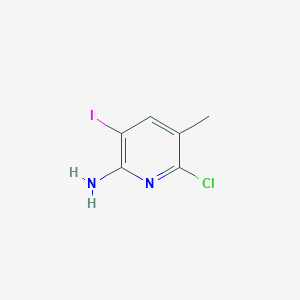
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
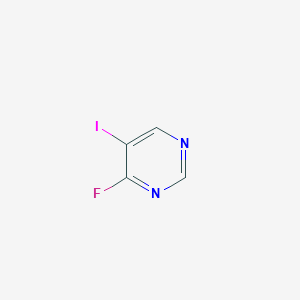
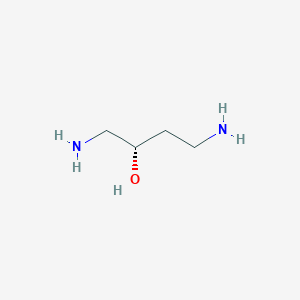
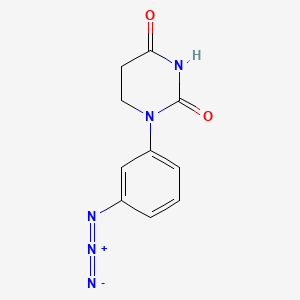
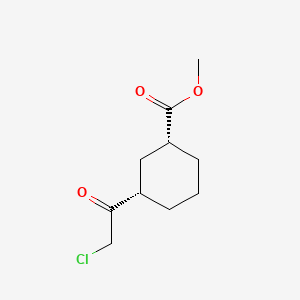
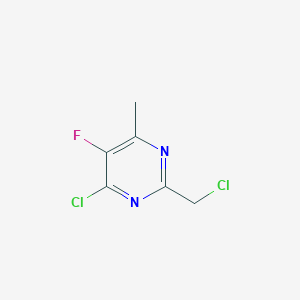
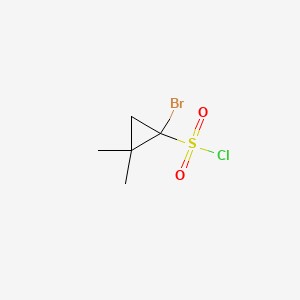
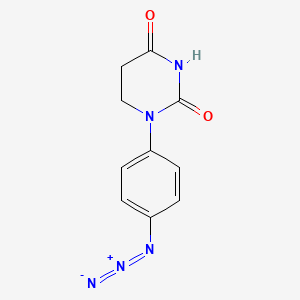
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)

